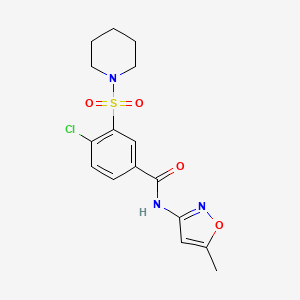

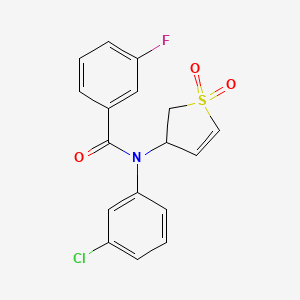

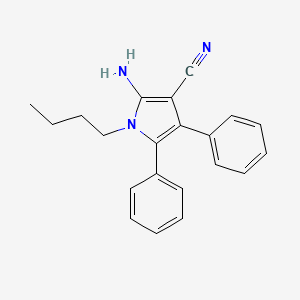

![molecular formula C21H29Cl2FN2O2 B2357920 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 1052420-34-4](/img/structure/B2357920.png)

1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Evaluation This compound is synthesized and evaluated as part of a broader investigation into selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. SSRIs like fluoxetine are effective in treating depression but often come with the side effect of sexual dysfunction. The synthesis of this compound, modeled after potent antidepressants and coupled with functionalized piperazines, aims at developing an improved SSRI devoid of such side effects. Initial findings show these compounds exhibit binding at the serotonin reuptake transporter site but with less potency compared to typical SSRIs, suggesting a need for further evaluation of their potential as SSRI candidates (Dorsey et al., 2004).

Scale-Up Synthesis of Dopamine Uptake Inhibitor Another research application involves the development of a robust process for the preparation of the compound in kilogram quantities, aimed at eliminating chromatographic purifications and minimizing the use of environmentally unacceptable reagents. The process improvements focused on the key coupling reaction of the compound, which was previously low-yielding and lacking in reproducibility, indicating its potential use as a dopamine uptake inhibitor (Ironside et al., 2002).

Antimalarial Activity Piperazine derivatives, including this compound, are synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. The study reveals that certain structural features are crucial for antiplasmodial activity, with some compounds showing significant inhibition of parasite growth, indicating their potential as antimalarial agents (Mendoza et al., 2011).

Antidepressant and Antianxiety Activities Novel derivatives have been synthesized, showing potential antidepressant activities in behavioral despair tests on mice and antianxiety activity through the plus maze method. This indicates the compound's potential role in developing new treatments for depression and anxiety disorders (Kumar et al., 2017).

Antibacterial and Anticancer Potential Further applications include the synthesis of derivatives for investigating antibacterial activities and the potential anticancer activity against bone cancer cell lines, reflecting the compound's broad spectrum of potential therapeutic applications (Holla et al., 2003; Lv et al., 2019).

properties

IUPAC Name |

1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O2.2ClH/c1-2-17-3-9-21(10-4-17)26-16-20(25)15-23-11-13-24(14-12-23)19-7-5-18(22)6-8-19;;/h3-10,20,25H,2,11-16H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBHHWYGCBYLCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)

![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)